Penitrem A

Beschreibung

Eigenschaften

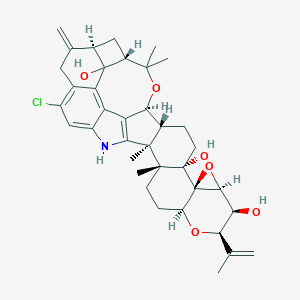

IUPAC Name |

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44ClNO6/c1-15(2)28-27(40)31-37(45-31)23(43-28)9-10-33(6)34(7)18(8-11-35(33,37)41)29-25-24-21(39-30(25)34)14-20(38)17-12-16(3)19-13-22(32(4,5)44-29)36(19,42)26(17)24/h14,18-19,22-23,27-29,31,39-42H,1,3,8-13H2,2,4-7H3/t18-,19+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUWHZOLEDOQSR-JKPSMKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@]8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00320093 | |

| Record name | Penitrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Penitrem A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12627-35-9 | |

| Record name | Penitrem A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12627-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penitrem A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012627359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penitrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penitrem A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENITREM A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244AU85PR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Penitrem A Producing Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A is a potent indole-diterpenoid mycotoxin known for its tremorgenic effects. Produced by a variety of fungal species, it poses a significant threat to food safety and animal health and presents a unique molecular scaffold for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of this compound-producing fungi, detailing the optimal conditions for its production, standardized protocols for its extraction and quantification, and an in-depth look at its biosynthetic and cellular signaling pathways.

This compound Producing Fungal Species

The primary producer of this compound is the fungus Penicillium crustosum.[3][4] However, several other species within the Penicillium and Aspergillus genera have also been identified as producers. These fungi are common contaminants of various foodstuffs, including grains, nuts, cheese, and processed foods.[3][4][5][6][7]

A list of known this compound producing fungal species is provided in the table below.

| Fungal Species | Reference |

| Penicillium crustosum | [3][4][8] |

| Penicillium commune | [3] |

| Penicillium canescens | [8] |

| Penicillium janczewskii | [8] |

| Penicillium janthinellum | [8] |

| Penicillium simplicissimum | [8] |

| Penicillium spinulosum | [8] |

| Penicillium frequentans | [8] |

| Aspergillus species | [4] |

| Claviceps species |

Quantitative Data on this compound Production

The production of this compound by Penicillium crustosum is highly dependent on various environmental factors. The following tables summarize the quantitative data on this compound production under different culture conditions.

Table 1: Effect of Culture Media on this compound Production by P. crustosum

| Culture Medium | Incubation Time (days) | This compound (mg/g dry mass) | Reference |

| Czapek-Dox Agar (CDA) | 21 | ~1.5 | [9] |

| Yeast Extract Sucrose (YES) | 21 | ~2.5 | [9] |

| Malt Extract Agar (MEA) | 21 | ~0.5 | [9] |

| Skimmed milk/potato extract/sucrose (SPS) | 21 | Not specified in mg/g, but supported highest toxin production | [1][10] |

| Cheese Model Medium | 21 | >3.0 | [9] |

Table 2: Effect of Temperature on this compound Production by P. crustosum on CDA Medium

| Temperature (°C) | Incubation Time (days) | This compound (mg/g dry mass) | Reference |

| 10 | 21 | ~0.2 | [9] |

| 22 | 21 | ~1.8 | [9] |

| 25 | 21 | ~1.5 | [9] |

| 30 | 21 | ~0.8 | [9] |

| 34 | 21 | Not detected | [9] |

Table 3: Effect of pH on this compound Production by P. crustosum on CDA Medium (21 days incubation)

| pH | This compound (mg/g dry mass) | Reference |

| 3 | ~0.8 | [9] |

| 6 | ~1.8 | [9] |

| 9 | ~1.2 | [9] |

Table 4: Effect of Glucose Concentration on this compound Production by P. crustosum on Modified CDA Medium (21 days incubation)

| Glucose (g/L) | This compound (mg/g dry mass) | Reference |

| 5 | ~1.5 | [9] |

| 50 | ~2.5 | [9] |

| 100 | ~1.8 | [9] |

| 250 | ~1.0 | [9] |

Experimental Protocols

Fungal Culture for this compound Production

This protocol describes the optimal conditions for culturing Penicillium crustosum for the production of this compound.

Materials:

-

Penicillium crustosum isolate

-

Skimmed milk/potato extract/sucrose (SPS) medium (2% skimmed milk, 2% potato extract, 4% sucrose)

-

500-mL Erlenmeyer flasks

-

Sterile distilled water

-

Incubator

Procedure:

-

Prepare the SPS medium and sterilize by autoclaving.

-

Inoculate 100 mL of the SPS medium in a 500-mL flask with a spore suspension or mycelial plug of P. crustosum.

-

Incubate the culture flasks under stationary conditions at 25°C for 3 weeks.[1][10] The initial pH of the medium should be approximately 5.7.[1][10]

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from fungal cultures.

Materials:

-

P. crustosum culture from the previous protocol

-

Chloroform

-

Ethyl acetate

-

Silica gel for column chromatography

-

Blender

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction:

-

Homogenize the entire fungal culture (mycelium and liquid medium) with chloroform in a blender.

-

Filter the mixture to separate the chloroform extract from the fungal biomass.

-

Concentrate the chloroform extract using a rotary evaporator.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Monitor the fractions using TLC and pool the fractions containing this compound.

-

Perform a final purification step using preparative HPLC to obtain pure this compound.[9]

-

Quantification of this compound by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.

-

Flow Rate: As recommended for the specific column.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: m/z 634 -> 558

-

Qualifier: m/z 634 -> 616

-

-

Collision Energy: Optimized for the specific instrument.

Procedure:

-

Prepare a standard curve of this compound in a suitable solvent.

-

Extract this compound from the sample matrix using an appropriate solvent (e.g., acetonitrile/water mixture).

-

Dilute the extract and inject it into the LC-MS/MS system.

-

Quantify the amount of this compound in the sample by comparing the peak area of the quantifier ion to the standard curve.

Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a cluster of genes encoding for various enzymes. The pathway begins with the synthesis of paxilline, which then undergoes a series of oxidative transformations to yield this compound. Key enzymes in this pathway include cytochrome P450 monooxygenases and FAD-dependent monooxygenases. The biosynthesis is derived from tryptophan, geranylgeranyl pyrophosphate, and two isopentenyl pyrophosphate units.[11]

Caption: Biosynthetic pathway of this compound from primary metabolites.

Cellular Signaling Pathways Affected by this compound

This compound exerts its neurotoxic effects by modulating several key signaling pathways in mammalian cells. It is known to increase the spontaneous release of neurotransmitters such as glutamate and GABA.[12] Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS) through the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[10]

Caption: Signaling pathways affected by this compound in mammalian cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the study of this compound from fungal culture to cellular assays.

Caption: A typical experimental workflow for this compound research.

References

- 1. Production of this compound by Penicillium crustosum isolated from foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS screen for this compound and roquefortine C in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Penitrem and thomitrem formation by Penicillium crustosum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Forging of a Tremor: A Technical Guide to the Biosynthesis of Penitrem A from Paxilline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A, a potent tremorgenic mycotoxin, belongs to the complex family of indole-diterpenoids. Its intricate decacyclic structure has long been a subject of fascination and a challenge for synthetic chemists. Understanding the biosynthetic pathway of this compound is crucial for controlling its production in food and feed, and for harnessing its unique biochemical architecture for drug development. This technical guide provides an in-depth exploration of the enzymatic cascade that transforms the relatively simple precursor, paxilline, into the complex molecular entity of this compound. The biosynthesis is orchestrated by a dedicated gene cluster, the penitrem (ptm) cluster, which encodes a suite of specialized enzymes responsible for a series of remarkable chemical transformations.

The Biosynthetic Pathway: From Paxilline to this compound

The biosynthesis of this compound from paxilline is a multi-step process involving prenylation and a series of oxidative cyclizations and rearrangements. The key enzymatic players are encoded by the ptm gene cluster. The pathway can be broadly divided into three major stages following the formation of paxilline.

Stage 1: Prenylation-Initiated Cyclization

The first committed step in the conversion of paxilline is a prenylation reaction followed by a cyclization cascade. This crucial transformation is catalyzed by the prenyltransferase PtmE .

-

Enzyme: PtmE

-

Reaction: PtmE catalyzes a rare prenylation-initiated cationic cyclization of a paxilline derivative to install a bicyclo[3.2.0]heptane skeleton. This reaction forms the core of the intricate ring system of the penitrems.

Stage 2: Formation of the Tricyclic Penitrem Skeleton

Following the initial cyclization, two cytochrome P450 monooxygenases, PtmK and PtmU , work in concert to forge the unique tricyclic penitrem skeleton.

-

Enzymes: PtmK and PtmU (Cytochrome P450 monooxygenases)

-

Reaction: These enzymes catalyze a two-step oxidative process, which involves ring expansion and further cyclization to form a key intermediate, PC-M4, possessing the characteristic tricyclic core of the penitrems.

Stage 3: Sequential Oxidative Transformations

The final stage of this compound biosynthesis involves a series of five sequential oxidative transformations, meticulously carried out by a cohort of enzymes to install the remaining functional groups and complete the complex architecture.

-

Enzymes: PtmK, PtmU, PtmL, PtmN, and PtmJ

-

Reaction: This enzymatic consortium catalyzes a series of hydroxylations, epoxidations, and other oxidative modifications to convert the tricyclic intermediate into this compound. The precise order and specific reaction of each enzyme in this sequence are subjects of ongoing research.

Core Enzymes in this compound Biosynthesis from Paxilline

| Enzyme | Enzyme Class | Gene | Function |

| PtmE | Prenyltransferase | ptmE | Catalyzes prenylation-initiated cationic cyclization to form the bicyclo[3.2.0]heptane system. |

| PtmK | Cytochrome P450 Monooxygenase | ptmK | Involved in the two-step oxidative formation of the tricyclic penitrem skeleton and subsequent oxidative modifications. |

| PtmU | Cytochrome P450 Monooxygenase | ptmU | Works in conjunction with PtmK to form the tricyclic penitrem skeleton and participates in later oxidative steps. |

| PtmL | Cytochrome P450 Monooxygenase | ptmL | Participates in the final five sequential oxidative transformations. |

| PtmN | FAD-dependent Monooxygenase | ptmN | Contributes to the final five sequential oxidative transformations. |

| PtmJ | Cytochrome P450 Monooxygenase | ptmJ | Involved in the final five sequential oxidative transformations. |

Visualizing the Pathway

This compound Biosynthesis Pathway from Paxilline

Caption: The enzymatic conversion of paxilline to this compound.

Experimental Protocols

Heterologous Reconstitution of the Penitrem Biosynthesis Pathway in Aspergillus oryzae

The elucidation of the this compound biosynthetic pathway has been significantly advanced through the heterologous expression of the ptm gene cluster in the fungal host Aspergillus oryzae. This technique allows for the functional characterization of the biosynthetic enzymes in a controlled genetic background.

1. Vector Construction:

- The genes from the ptm cluster (ptmE, ptmK, ptmU, ptmL, ptmN, ptmJ, etc.) are amplified by PCR from the genomic DNA of a this compound-producing fungus, such as Penicillium crustosum.

- The amplified genes are cloned into suitable A. oryzae expression vectors under the control of strong, inducible promoters (e.g., the amylase promoter). Multiple genes can be assembled into a single vector or co-transformed on separate vectors with different selectable markers.

2. Aspergillus oryzae Transformation:

- Protoplasts of an appropriate A. oryzae strain (often a strain deficient in certain metabolic pathways to reduce background metabolites) are prepared by enzymatic digestion of the fungal cell wall.

- The expression vectors are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

- Transformed protoplasts are regenerated on selective media to isolate successful transformants.

3. Cultivation and Metabolite Analysis:

- Positive transformants are cultivated in a suitable production medium that induces the expression of the heterologously expressed genes.

- After a period of incubation, the fungal mycelium and culture broth are harvested.

- Metabolites are extracted using organic solvents (e.g., ethyl acetate).

- The extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the biosynthetic intermediates and final products. By expressing different combinations of the ptm genes, the function of each enzyme can be systematically investigated.

General Protocol for in vitro Cytochrome P450 Enzyme Assay

Characterizing the function of the P450 monooxygenases (PtmK, PtmU, PtmL, PtmJ) involved in this compound biosynthesis requires in vitro assays with purified enzymes.

1. Enzyme and Substrate Preparation:

- The P450 enzymes are heterologously expressed (e.g., in E. coli or yeast) and purified to homogeneity. A cytochrome P450 reductase partner protein is also required and is purified separately.

- The substrate (e.g., a biosynthetic intermediate isolated from the A. oryzae expression system) is dissolved in a suitable solvent (e.g., DMSO) to a known concentration.

2. Assay Reaction Mixture:

- A typical reaction mixture contains:

- Phosphate buffer (pH 7.4)

- Purified P450 enzyme

- Purified cytochrome P450 reductase

- Substrate

- NADPH (as a source of reducing equivalents)

- An NADPH regenerating system (optional, to maintain NADPH concentration)

3. Reaction and Analysis:

- The reaction is initiated by the addition of NADPH.

- The mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.

- The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile or ethyl acetate).

- The product is extracted and analyzed by HPLC-MS to determine the structure of the product and quantify the reaction turnover.

Workflow for Functional Characterization of Biosynthetic Enzymes

Caption: A typical workflow for the functional characterization of enzymes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway from paxilline is a significant achievement in natural product biochemistry. The identification and functional characterization of the ptm gene cluster have provided a roadmap for understanding how fungi construct such complex molecules. While the major enzymatic steps have been outlined, further research is needed to fully dissect the intricate details of the five-step oxidative cascade and to obtain quantitative kinetic data for each enzyme. This knowledge will not only be invaluable for efforts to control penitrem contamination but will also open up new avenues for the biocatalytic synthesis of novel indole-diterpenoids with potential applications in medicine and agriculture. The heterologous expression platform in Aspergillus oryzae provides a powerful tool for these future investigations and for the engineered biosynthesis of new-to-nature compounds.

Penitrem A: A Technical Guide to its Tremorgenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penitrem A is a potent indole-diterpene mycotoxin produced by several species of Penicillium fungi. It is a well-documented tremorgenic agent, causing significant neurological effects in animals, including sustained tremors, ataxia, and convulsions.[1][2] Understanding the molecular mechanisms underlying this compound-induced tremorgenicity is crucial for developing potential therapeutic interventions for mycotoxicoses and for utilizing this compound as a pharmacological tool to probe the function of the nervous system. This technical guide provides an in-depth overview of the core mechanisms of this compound's tremorgenic activity, with a focus on its interaction with ion channels and neurotransmitter systems. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in their understanding and future investigations of this complex neurotoxin.

Core Mechanism of Tremorgenic Activity

The tremorgenic activity of this compound is primarily attributed to its potent and selective blockade of large-conductance Ca2+-activated potassium channels (BK channels).[3][4] Additionally, this compound significantly alters the release and uptake of key neurotransmitters in the central nervous system, further contributing to its neurotoxic effects.[5]

Interaction with BK Channels

This compound is a high-affinity antagonist of BK channels, which are crucial regulators of neuronal excitability. By blocking these channels, this compound leads to membrane depolarization, increased neuronal firing, and uncontrolled muscle contractions, manifesting as tremors. The inhibitory effect of this compound on BK channels is dependent on the subunit composition of the channel.

Modulation of Neurotransmitter Systems

This compound disrupts the delicate balance of excitatory and inhibitory neurotransmission. It has been shown to increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate, as well as the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), from cerebrocortical synaptosomes.[5] Furthermore, it inhibits the uptake of GABA and glutamate in cerebellar synaptosomes. This widespread disruption of neurotransmitter homeostasis is a key contributor to the tremorgenic phenotype.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the effects of this compound on its primary molecular targets and its in vivo tremorgenic activity.

| Target | Subunit Composition | Cell Type | Assay | Parameter | Value | Reference(s) |

| BK Channel | hSlo α | HEK 293 | Whole-cell patch clamp | IC50 | 6.4 nM | [3][6] |

| BK Channel | hSlo α + β1 | HEK 293 | Whole-cell patch clamp | IC50 | 64.4 nM | [3][6] |

Table 1: Inhibitory Activity of this compound on BK Channels

| Neurotransmitter | Brain Region | Preparation | Effect | This compound Dose | % Change from Control | Reference(s) |

| Glutamate | Cerebrocortex | Synaptosomes | Spontaneous Release | 400 mg mycelium/kg (in vivo) | +213% | [5] |

| GABA | Cerebrocortex | Synaptosomes | Spontaneous Release | 400 mg mycelium/kg (in vivo) | +455% | [5] |

| Aspartate | Cerebrocortex | Synaptosomes | Spontaneous Release | 400 mg mycelium/kg (in vivo) | +277% | [5] |

| GABA | Cerebellum | Synaptosomes | Uptake Inhibition | - | IC50 = 20 µM | |

| Glutamate | Cerebellum | Synaptosomes | Uptake Inhibition | - | IC50 = 47 µM |

Table 2: Effects of this compound on Neurotransmitter Dynamics

| Animal Model | Administration Route | Parameter | Value | Reference(s) |

| Mice | Oral | Lowest tremor-inducing dose | 0.50 mg/kg bw | [7] |

| Mice | Oral | ED50 (visual tremor scale) | 2.74 mg/kg bw | [7] |

| Rats | Intraperitoneal | Dose for severe tremors and ataxia | 3 mg/kg | [8] |

Table 3: In Vivo Tremorgenic Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Whole-Cell Patch Clamp Recording of BK Channel Activity

This protocol is adapted from studies characterizing the inhibitory effects of this compound on BK channels expressed in HEK 293 cells.[3][6]

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK) 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transiently transfect the cells with plasmids encoding the human BK channel α subunit (hSloα) and/or the β1 subunit using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Perform recordings 24-48 hours post-transfection.

Electrophysiological Recording:

-

External (Bath) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH. Free Ca²⁺ concentration is adjusted to the desired level.

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell configuration and clamp the membrane potential at a holding potential of -80 mV.

-

Elicit BK channel currents using voltage steps to various depolarizing potentials (e.g., from -60 mV to +100 mV in 20 mV increments).

-

Record baseline currents and then perfuse the bath with the external solution containing various concentrations of this compound.

-

Measure the peak outward current at each voltage step before and after drug application to determine the percentage of inhibition.

-

Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Synaptosome Preparation and Neurotransmitter Release/Uptake Assays

This protocol is a generalized procedure based on methods used to study the effects of this compound on neurotransmitter dynamics.[5]

Synaptosome Preparation:

-

Euthanize the animal (e.g., rat) and rapidly dissect the desired brain region (e.g., cerebral cortex, cerebellum) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Homogenize the tissue in the sucrose buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in release or uptake assays.

Neurotransmitter Release Assay:

-

Pre-incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]GABA or [¹⁴C]glutamate) to allow for uptake.

-

Wash the synaptosomes to remove excess radiolabel.

-

Resuspend the synaptosomes in the physiological buffer and add this compound at the desired concentration.

-

Stimulate neurotransmitter release using a depolarizing agent (e.g., high KCl concentration).

-

Separate the synaptosomes from the supernatant by centrifugation or filtration.

-

Measure the amount of radioactivity in the supernatant and in the synaptosomal pellet using liquid scintillation counting to determine the percentage of neurotransmitter released.

Neurotransmitter Uptake Assay:

-

Pre-incubate the synaptosomes in a physiological buffer containing this compound at various concentrations.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

After a defined incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity retained by the synaptosomes on the filters using liquid scintillation counting.

-

Determine the IC50 for uptake inhibition by analyzing the concentration-dependent decrease in neurotransmitter uptake.

In Vivo Assessment of Tremorgenic Activity in Mice

This protocol is based on studies evaluating the tremorgenic effects of this compound in mice.[1][7]

Animal Model and Dosing:

-

Use adult male mice (e.g., Swiss Webster strain).

-

Administer this compound, dissolved in a suitable vehicle (e.g., corn oil), via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.

Tremor Observation and Quantification:

-

Observe the mice individually in a clear observation chamber.

-

Score the severity of tremors at specific time points after this compound administration using a visual rating scale (e.g., 0 = no tremor, 1 = mild tremor, 2 = moderate tremor, 3 = severe tremor/convulsions).

-

For more quantitative analysis, use a tremor monitoring system that can measure the frequency and amplitude of the tremors. This can be achieved using accelerometers or video-based analysis software.

-

Record the onset, duration, and peak intensity of the tremorgenic response for each dose.

-

Calculate the lowest tremor-inducing dose and the ED50 for tremor induction.

Visualizations

Signaling Pathway of this compound-Induced Tremorgenicity

References

- 1. Effects of prolonged tremor due to this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Maxi-K (BK) Channel Antagonist this compound as a Novel Breast Cancer-Targeted Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered this compound and thomitrem A and E in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of the tremorgenic mycotoxin this compound on the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Penitrem A on Glutamate and Aspartate Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penitrem A, a potent tremorgenic mycotoxin produced by several species of Penicillium fungi, exerts significant effects on the central nervous system. A primary mechanism of its neurotoxicity involves the dysregulation of neurotransmitter release, particularly the excitatory amino acids glutamate and aspartate. This technical guide provides an in-depth analysis of the effects of this compound on the release of these neurotransmitters, detailing the underlying molecular mechanisms, experimental methodologies for their study, and quantitative data from key research. The document is intended to serve as a comprehensive resource for researchers in neuroscience, toxicology, and pharmacology, as well as professionals involved in drug development.

Introduction

This compound is a complex indole-diterpenoid mycotoxin that can contaminate a variety of food and feed products. Ingestion of this compound can lead to a neurological syndrome characterized by tremors, convulsions, and ataxia in both animals and humans.[1] The toxin readily crosses the blood-brain barrier and targets various components of neuronal signaling.[2][3] A critical aspect of this compound's neurotoxic profile is its ability to augment the spontaneous release of the excitatory neurotransmitters glutamate and aspartate, which can lead to excitotoxicity and neuronal damage.[4] This guide focuses on the specific effects of this compound on the presynaptic release of these key amino acid neurotransmitters.

Quantitative Effects of this compound on Glutamate and Aspartate Release

This compound has been shown to significantly increase the spontaneous release of both glutamate and aspartate from nerve terminals. The following tables summarize the quantitative data from studies on isolated nerve terminals (synaptosomes) from different brain regions and animal models.

Table 1: Effect of this compound on Spontaneous Amino Acid Release from Rat Cerebrocortical Synaptosomes [4]

| Amino Acid | This compound Treatment (400 mg mycelium/kg) - % Increase in Release |

| Glutamate | 213% |

| Aspartate | 277% |

| GABA | 455% |

Table 2: Effect of this compound on Spontaneous Amino Acid Release from Sheep Corpus Striatum Synaptosomes [4]

| Amino Acid | This compound Treatment - % Increase in Release |

| Glutamate | 62% |

| Aspartate | 68% |

| GABA | 100% |

Table 3: Effect of this compound Pretreatment on Veratrine-Stimulated Amino Acid Release from Rat Cerebrocortical Synaptosomes [4]

| Amino Acid | This compound Pretreatment - % Reduction in Veratrine (75 µM) Stimulated Release |

| Glutamate | 33% |

| Aspartate | 46% |

| GABA | 11% |

Molecular Mechanism of Action: The Signaling Pathway

The primary molecular target of this compound in the presynaptic terminal is the large-conductance Ca²⁺-activated K⁺ (BK) channel. By inhibiting these channels, this compound disrupts the normal repolarization of the presynaptic membrane following an action potential. This leads to a cascade of events culminating in the enhanced release of glutamate and aspartate.

Experimental Protocols

The study of this compound's effects on neurotransmitter release typically involves the use of isolated presynaptic nerve terminals, or synaptosomes. The following sections detail the key experimental methodologies.

Synaptosome Preparation

This protocol describes the isolation of synaptosomes from brain tissue by differential centrifugation.

Neurotransmitter Release Assay

This protocol outlines the procedure for measuring the release of glutamate and aspartate from prepared synaptosomes.

-

Resuspension: Resuspend the final synaptosome pellet (P2') in a physiological buffer (e.g., Krebs-Ringer buffer) containing glucose.

-

Pre-incubation: Aliquot the synaptosome suspension and pre-incubate at 37°C for a short period to allow for metabolic equilibration.

-

Treatment: Add this compound at the desired concentration to the experimental samples. For studies on stimulated release, a depolarizing agent such as veratrine or a high concentration of KCl is added.

-

Incubation: Incubate the synaptosomes for a defined period (e.g., 10-15 minutes) at 37°C.

-

Termination: Stop the release process by rapid centrifugation at high speed in a refrigerated centrifuge to pellet the synaptosomes.

-

Sample Collection: Carefully collect the supernatant, which contains the released neurotransmitters.

-

Analysis: Quantify the concentration of glutamate and aspartate in the supernatant using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence or electrochemical detection.

HPLC Analysis of Glutamate and Aspartate

A common method for the quantification of amino acid neurotransmitters is reverse-phase HPLC.

-

Derivatization: The amino acids in the supernatant samples are derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA), in the presence of a thiol agent.

-

Separation: The derivatized amino acids are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: The separated, fluorescently-tagged amino acids are detected by a fluorescence detector.

-

Quantification: The concentration of glutamate and aspartate in the samples is determined by comparing the peak areas to those of known standards.

Discussion and Future Directions

The evidence strongly indicates that this compound enhances the spontaneous release of glutamate and aspartate primarily through the inhibition of presynaptic BK channels. This leads to an increase in intracellular calcium via voltage-gated calcium channels, which are known to be co-localized with BK channels in the presynaptic terminal. The subsequent increase in excitotoxicity likely contributes significantly to the observed neurotoxic symptoms of this compound exposure.

Future research in this area could focus on:

-

Identifying the specific subtypes of voltage-gated calcium channels (e.g., N-type vs. P/Q-type) that are most significantly impacted by this compound-induced BK channel inhibition in different neuronal populations.

-

Investigating the potential involvement of other presynaptic proteins in the this compound-mediated increase in neurotransmitter release.

-

Exploring the downstream signaling pathways activated by the excessive glutamate and aspartate release and their role in neuronal cell death.

-

Developing potential therapeutic interventions that could counteract the effects of this compound on presynaptic terminals.

Conclusion

This compound poses a significant threat to neurological health due to its ability to disrupt fundamental processes of neurotransmission. Its targeted inhibition of presynaptic BK channels triggers a cascade of events that culminates in the excessive release of glutamate and aspartate. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the development of strategies to mitigate the neurotoxic effects of this mycotoxin and for the broader understanding of presynaptic physiology.

References

- 1. Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Presynaptic BK channel localization is dependent on the hierarchical organization of alpha-catulin and dystrobrevin and fine-tuned by CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple calcium channel types control glutamatergic synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Synaptic Transmission by Presynaptic CaMKII and BK channels - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Toxicological Profile of Penitrem A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo toxicological profile of Penitrem A, a potent neurotoxic mycotoxin produced by several species of Penicillium fungi. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

Executive Summary

This compound is a tremorgenic mycotoxin that poses a significant threat to animal and, occasionally, human health through the consumption of mold-contaminated food.[1][2] In vivo studies have demonstrated that this compound is rapidly absorbed and distributed to various tissues, including the brain, liver, and kidneys.[1][3] Its primary toxicological manifestation is a pronounced neurotoxic syndrome characterized by tremors, ataxia, and seizures.[2][4][5] The underlying mechanism of toxicity involves the disruption of neurotransmitter release and the blockade of high-conductance Ca2+-activated potassium (BK) channels.[1][2] This guide summarizes key quantitative toxicological data, details common experimental protocols for in vivo assessment, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from in vivo studies on this compound toxicity across various animal species.

Table 1: Lethal and Effective Doses of this compound

| Species | Route of Administration | Endpoint | Dose | Reference(s) |

| Mouse | Intraperitoneal | LD50 | 1.05 mg/kg | [6] |

| Mouse | Oral | Lowest Tremor-Inducing Dose | 0.25 - 0.50 mg/kg | [3][6][7] |

| Mouse | Oral | ED50 (Tremor Scale) | 2.74 mg/kg | [3][8] |

| Dog | Intraperitoneal | Lethal Dose | ≥ 0.5 mg/kg | [6][9] |

| Sheep | Intravenous | Tremor Induction | 20 µg/kg | [10] |

| Rat | Intraperitoneal | Severe Tremors & Ataxia | 3 mg/kg | [11] |

| Rat | Intraperitoneal | Convulsions & Death | 1.0 - 1.5 mg/kg | [12] |

Table 2: In Vivo Effects of this compound on Neurotransmitter Release

| Animal Model | Administration Details | Brain Region | Neurotransmitter | Effect | Magnitude of Change | Reference(s) |

| Rat | Intraperitoneal injection (45 min prior to sacrifice) | Cerebrocortex | Glutamate | Increased spontaneous release | 213% increase | [13] |

| Rat | Intraperitoneal injection (45 min prior to sacrifice) | Cerebrocortex | GABA | Increased spontaneous release | 455% increase | [13] |

| Rat | Intraperitoneal injection (45 min prior to sacrifice) | Cerebrocortex | Aspartate | Increased spontaneous release | 277% increase | [13] |

| Sheep | Chronic feeding | Corpus Striatum | Aspartate | Increased spontaneous release | 68% increase | [13] |

| Sheep | Chronic feeding | Corpus Striatum | Glutamate | Increased spontaneous release | 62% increase | [13] |

| Sheep | Chronic feeding | Corpus Striatum | GABA | Increased spontaneous release | 100% increase | [13] |

Table 3: Biochemical and Hematological Changes Following this compound Administration in Calves

| Parameter | Observation | Note | Reference(s) |

| Lactic Acid | Marked increase in plasma | Coincident with severe tremor | [14] |

| Pyruvic Acid | Marked increase in plasma | Coincident with severe tremor | [14] |

| Glucose | Marked increase in plasma | Coincident with severe tremor | [14] |

| Creatine Phosphokinase | Marked increase in activity | Coincident with severe tremor | [14] |

| Liver Enzymes | No significant changes in OCT and SDH (in guinea pigs) | --- | [15] |

| Total Protein & Globulins | No significant changes (in guinea pigs) | --- | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's in vivo toxicology. The following sections outline key experimental protocols cited in the literature.

Acute Toxicity and Neurobehavioral Assessment in Mice

-

Animal Model: Male C57BL mice.[16]

-

Toxin Preparation and Administration: Purified this compound dissolved in corn oil or propylene glycol.[17][18] Administered via oral gavage or intraperitoneal injection.

-

Dosage: For oral administration, doses ranging from 0.25 to 8 mg/kg body weight have been used to establish a dose-response for tremors.[3][6] For intraperitoneal injection, an LD50 of 1.05 mg/kg has been reported.[6]

-

Observations:

-

Clinical Signs: Continuous observation for the onset, severity, and duration of clinical signs such as tremors, ataxia, convulsions, and hyperesthesia.[2][4][5] A visual rating scale for tremors is often employed.[10]

-

Body Weight: Monitored daily, as an initial dose-related weight reduction has been observed.[3]

-

Motor Activity: Spontaneous motor activity can be assessed using photoactometers immediately after dosing.[17]

-

Neuromotor Performance: Evaluated using tests such as the rotarod test to assess motor coordination deficits.[12]

-

-

Endpoint: Determination of LD50, ED50 for specific effects (e.g., tremors), and characterization of the neurobehavioral syndrome.

Neurotransmitter Release Studies in Rats and Sheep

-

Toxin Administration:

-

Sample Collection and Preparation: Following euthanasia, the brain is rapidly excised. Specific regions, such as the cerebral cortex, spinal cord/medulla, and corpus striatum, are dissected.[13] Synaptosomes are then prepared from these tissues.

-

Neurotransmitter Release Assay: The prepared synaptosomes are used to measure the spontaneous and stimulated release of various neurotransmitters, including glutamate, GABA, aspartate, and dopamine.[13]

-

Analytical Method: High-performance liquid chromatography (HPLC) is commonly used for the quantification of neurotransmitters.

-

Endpoint: To determine the effect of in vivo this compound exposure on neurotransmitter release dynamics in different brain regions.

Histopathological Examination in Rats

-

Animal Model: Male Wistar rats.[12]

-

Toxin Administration: Intraperitoneal injection of this compound at doses ranging from 0.5 to 1.5 mg/kg.[12]

-

Time Points for Examination: Animals are euthanized at various time points post-injection (e.g., 30 minutes, 2 hours, 6 hours, 12 hours, 3 days, 7 days) to observe the progression of cellular changes.[11][12]

-

Tissue Preparation: Brains are fixed, sectioned, and stained for histological examination. Coronal sections at different levels (striatal, thalamic, hippocampal, pons, cerebellum) are prepared.[12]

-

Microscopic Examination: Light and electron microscopy are used to identify cellular damage.

-

Key Pathological Findings: Look for dose-related injuries in the cerebellum, including degeneration of Purkinje cells, vacuolization within the molecular layer, mitochondrial swelling in stellate and basket cells, and foci of necrosis in the granule cell layer.[11][12]

-

Endpoint: To characterize the neurohistopathological lesions induced by this compound.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of this compound Neurotoxicity

Caption: Proposed mechanism of this compound-induced neurotoxicity.

General Workflow for In Vivo this compound Toxicity Study

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered this compound and thomitrem A and E in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute this compound and roquefortine poisoning in a dog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of the tremorgenic mycotoxin this compound on the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brain neurotoxicity of this compound: electrophysiological, behavioral and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound intoxication of calves: blood chemical and pathologic changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental intoxication of guinea pigs with multiple doses of the mycotoxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo hepatic metabolism of the fungal neurotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Effects of prolonged tremor due to this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Penitrem A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penitrem A, a potent tremorgenic mycotoxin produced by various Penicillium species, has transitioned from an agricultural concern to a valuable pharmacological tool. This whitepaper provides an in-depth technical overview of the discovery, historical context, and scientific elucidation of this compound. We detail the key experimental protocols that were instrumental in its isolation and characterization, present its quantitative toxicological and pharmacological data in structured tables, and visualize its mechanism of action and the workflow of its scientific journey through detailed diagrams. This document serves as a comprehensive resource for researchers leveraging this compound in neuroscience, ion channel physiology, and drug development.

Historical Context and Discovery

The story of this compound begins not with its formal identification, but with observations of its toxic effects. Reports of "staggers" and other neurological syndromes in livestock that consumed moldy feed hinted at the presence of potent neurotoxins.

The First Glimpse: "Tremortin"

In 1968 , a significant breakthrough occurred when Wilson, Wilson, and Hayes reported the isolation of a "tremorgenic toxin" from Penicillium cyclopium grown on food materials.[1] This substance, which they named tremortin , was shown to induce severe tremors in mice.[1] Their initial work involved extraction and purification using thin-layer chromatography to isolate the active compound.[1]

From Tremortin to this compound: Structure and Confirmation

Subsequent research in the following years focused on elucidating the chemical structure of this and other related tremorgenic mycotoxins. Through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the complex indole-diterpenoid structure of what is now known as this compound was determined. It was established that the "tremortin" isolated in 1968 was, in fact, this compound.

Unraveling the Mechanism: A Potent BK Channel Blocker

For decades, the precise molecular target of this compound remained elusive. A pivotal discovery was made in 1994 by Knaus and his colleagues, who identified this compound as a potent and selective blocker of the large-conductance calcium-activated potassium (BK) channels.[2] This discovery was a landmark in understanding the toxin's tremorgenic effects, as BK channels are crucial regulators of neuronal excitability. By blocking these channels, this compound disrupts normal neurotransmission, leading to the characteristic tremors.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the toxicity and pharmacological activity of this compound.

Table 1: Toxicological Data for this compound

| Parameter | Species | Route of Administration | Value |

| LD50 | Mouse | Oral | 10 mg/kg |

| LD50 | Mouse | Intraperitoneal | 1.1 mg/kg |

Data sourced from PubChem CID 6610243.[4]

Table 2: Pharmacological Data for this compound on BK Channels

| Parameter | Channel Composition | Cell Line | Value |

| IC50 | hSlo α subunit | HEK 293 | 6.4 nM |

| IC50 | hSlo α + β1 subunit | HEK 293 | 64.4 nM |

Data sourced from "this compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function".[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have been central to the study of this compound.

Isolation and Purification of this compound from Penicillium crustosum

This protocol is a composite of methods described in the literature for the isolation of this compound for research purposes.

1. Fungal Culture:

-

Penicillium crustosum is cultured on a suitable medium, such as Czapek-Dox broth supplemented with yeast extract or skimmed milk/potato extract/sucrose (SPS) medium.[6][7]

-

Cultures are incubated in stationary flasks at 25°C for 3 weeks to allow for sufficient mycelial growth and toxin production.[6]

2. Extraction:

-

The mycelial mats are harvested, dried, and then exhaustively extracted with an organic solvent such as acetone or acetonitrile/water.[8]

-

The culture filtrate can also be extracted with a solvent like chloroform.[8]

-

The organic extracts are combined and evaporated to dryness under reduced pressure.

3. Purification:

-

Silica Gel Column Chromatography: The crude extract is redissolved in a minimal amount of a suitable solvent and applied to a silica gel column.

-

A step-gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol mixtures) is used to elute the compounds.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound from the column chromatography are further purified using preparative reverse-phase HPLC.

-

A C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol.

-

The elution is monitored by UV detection, and the peak corresponding to this compound is collected.

-

-

The purity of the final product is confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.

Electrophysiological Characterization of this compound on BK Channels

This protocol is based on the methods used to determine the pharmacological effects of this compound on cloned BK channels expressed in a heterologous system.[5]

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently transfected with plasmids encoding the desired BK channel subunits (e.g., hSlo α or hSlo α + β1) using a suitable transfection reagent.

2. Patch-Clamp Electrophysiology:

-

Whole-Cell Configuration:

-

Recordings are performed 1-3 days post-transfection.

-

The bath solution typically contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, pH 7.4.

-

The pipette solution contains a high concentration of potassium to isolate K+ currents.

-

BK channel currents are elicited by voltage steps, and the effect of this compound is determined by perfusing the bath with a solution containing the toxin at various concentrations.

-

-

Inside-Out and Cell-Attached Configurations:

-

These configurations are used to study the effect of this compound from the intracellular and extracellular sides of the membrane, respectively.

-

For inside-out patches, after forming a gigaseal, the pipette is withdrawn to excise a patch of membrane with the intracellular side facing the bath solution. This compound is then added to the bath.

-

For cell-attached patches, the pipette containing this compound is sealed against the cell membrane, and single-channel currents are recorded.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to tremorgenic effects.

Experimental Workflow for this compound Discovery and Characterization

References

- 1. Tremorgenic toxin from Penicillium cyclopium grown on food materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C37H44ClNO6 | CID 6610243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of this compound by Penicillium crustosum isolated from foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Unseen Tremor: A Technical Guide to the Natural Occurrence of Penitrem A in Food and Feed

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural occurrence of Penitrem A, a potent neurotoxic mycotoxin, in various food and feed matrices. It is designed to be a comprehensive resource, detailing quantitative data, analytical methodologies, and the biochemical pathways associated with this tremorgenic compound.

Introduction: The Significance of this compound

This compound is a complex indole-diterpenoid mycotoxin primarily produced by several species of Penicillium, most notably Penicillium crustosum.[1][2] This fungus is a common food spoilage organism, capable of growing on a wide range of substrates, including cheese, moldy bread, nuts, and refrigerated foods.[3][4] The presence of this compound in the food and feed chain poses a significant health risk to both animals and humans, causing a neurological syndrome characterized by tremors, seizures, and ataxia, a condition often referred to as "penitrem toxicosis".[2] Cases of poisoning have been frequently reported in dogs that have ingested moldy food waste, making it a notable concern in veterinary toxicology.[2][5] While less common, human exposure and subsequent neurotoxic effects have also been documented.[2] Understanding the prevalence, detection, and biological action of this compound is therefore crucial for food safety, veterinary medicine, and the development of potential therapeutic interventions.

Quantitative Occurrence of this compound

The contamination of food and feed with this compound can vary significantly depending on the substrate, fungal strain, and environmental conditions. The following tables summarize the reported quantitative data on the natural occurrence of this compound in various matrices.

| Food/Feed Matrix | Sample Type | Number of Samples Analyzed | Number of Positive Samples (%) | Average Concentration (µg/kg) | Maximum Concentration (µg/kg) | Analytical Method | Reference(s) |

| Cheese | Various | 60 | 6 (10%) | 28.4 | 429 | HPLC-MS/MS | |

| Moldy Cream Cheese | Implicated in dog poisoning | - | - | - | - | Not specified | [6] |

| Moldy Rice (Vomitus) | Implicated in dog poisoning | 1 | 1 (100%) | 2,600 | 2,600 | LC-MS/MS | [7] |

| Dog Feed | Implicated in dog poisoning | 1 | 1 (100%) | 31,300 (total penitrems) | - | Not specified | [8] |

| Rotten Apples (Vomit) | Implicated in dog poisoning | 1 | 1 (100%) | ~10 (semiquantitative) | - | Not specified | [8] |

Experimental Protocols: Detection and Quantification of this compound

The accurate detection and quantification of this compound in complex food and feed matrices are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. Below is a synthesized, detailed protocol based on established methodologies.[9][10][11][12]

Principle

This compound is extracted from a homogenized sample using an organic solvent. The extract is then cleaned up to remove interfering matrix components before being analyzed by LC-MS/MS. Quantification is typically performed using an external calibration curve or matrix-matched standards.

Reagents and Materials

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, analytical grade

-

This compound analytical standard

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Solid-phase extraction (SPE) cartridges (optional, for complex matrices)

-

Homogenizer/blender

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

Sample Preparation and Extraction

-

Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g of cheese or feed) and homogenize it to a fine powder or paste.

-

Extraction:

-

To the homogenized sample, add a suitable volume of extraction solvent (e.g., 20 mL of acetonitrile/water, 80:20, v/v).

-

Vortex vigorously for 1-2 minutes.

-

Shake or sonicate for 30-60 minutes to ensure efficient extraction.

-

-

Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet solid material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

Cleanup (Optional, for complex matrices)

For matrices with high fat or pigment content, a cleanup step may be necessary to reduce matrix effects.

-

Hexane Defatting: Add an equal volume of hexane to the filtered extract, vortex, and allow the layers to separate. Discard the upper hexane layer. Repeat if necessary.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions. Load the extract, wash with a weak solvent to remove interferences, and then elute this compound with a stronger solvent (e.g., methanol or acetonitrile). Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve good separation (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): 634.3 [M+H]⁺.

-

Product Ions (m/z): Monitor at least two product ions for confirmation (e.g., 558.3 and 616.3).[9]

-

Collision Energy: Optimize for the specific instrument.

-

Other Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

-

Quantification

Prepare a series of calibration standards of this compound in a clean solvent or in a blank matrix extract. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The core structure is derived from the precursors tryptophan, geranylgeranyl pyrophosphate (GGPP), and two molecules of isopentenyl pyrophosphate (IPP).[13] The pathway involves a series of cyclizations and oxidative modifications catalyzed by a cluster of enzymes, including PtmE, PtmK, and PtmU.[14]

Signaling Pathways of this compound Neurotoxicity

This compound exerts its neurotoxic effects by modulating neurotransmitter release and activating intracellular signaling cascades.[15][16] It has been shown to increase the spontaneous release of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA from cerebrocortical synaptosomes.[15] Furthermore, this compound can induce the production of reactive oxygen species (ROS) through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK.[17]

Conclusion

This compound remains a significant mycotoxin of concern in food and feed safety due to its potent neurotoxicity and the widespread nature of its producing fungi. The data presented in this guide highlight its occurrence, particularly in cheese and spoiled food products, which can lead to animal and, potentially, human intoxications. The detailed analytical protocol provides a robust framework for the reliable detection and quantification of this mycotoxin. Furthermore, the elucidation of its biosynthetic and signaling pathways offers valuable insights for researchers and drug development professionals. A deeper understanding of these mechanisms is essential for developing strategies to mitigate contamination, diagnose exposure, and explore potential therapeutic interventions for penitrem toxicosis. Continued surveillance and research are imperative to fully assess the risks associated with this compound and to ensure the safety of the global food and feed supply.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Roquefortine Production by Penicillium commune - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indoordoctor.com [indoordoctor.com]

- 5. In Vitro Toxicokinetics and Phase I Biotransformation of the Mycotoxin this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural occurrence of the mycotoxin this compound in moldy cream cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS screen for this compound and roquefortine C in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tremorgenic mycotoxins from Penicillium crustosum. Biosynthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Reconstitution of biosynthetic machinery for the synthesis of the highly elaborated indole diterpene penitrem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The fungal neurotoxin this compound induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation of Penitrem A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penitrem A, a potent tremorgenic mycotoxin produced by several species of Penicillium, presents a significant concern in food safety and veterinary medicine. Understanding its stability and degradation profile is crucial for accurate risk assessment, the development of effective decontamination strategies, and for ensuring the integrity of analytical standards. This technical guide provides a comprehensive overview of the current knowledge regarding the stability of this compound under various environmental conditions and details its known degradation products. It includes a summary of available quantitative data, detailed experimental protocols for stability assessment, and visual representations of relevant biological pathways affected by this neurotoxin.

Introduction to this compound

This compound is an indole-diterpenoid mycotoxin that primarily affects the central nervous system.[1][2] Its complex chemical structure renders it susceptible to various degradation pathways, influencing its environmental persistence and biological activity. This guide will delve into the factors affecting its stability and the resulting degradation products.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its stability profile.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₄ClNO₆ | [3] |

| Molecular Weight | 634.2 g/mol | [3] |

| Appearance | White crystalline solid | |

| Solubility | Lipophilic | [4] |

Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, temperature, and light. While comprehensive forced degradation studies are not extensively published, existing data from biotransformation and related studies provide valuable insights.

Effect of pH

This compound exhibits instability in acidic environments. Studies have shown that acidic conditions, such as those found in the stomach, can lead to its degradation. Specifically, at pH levels of 2, 3, and 4, this compound can be converted to thomitrem A and thomitrem E.

Effect of Temperature

While specific studies on the thermal degradation of isolated this compound are limited, information on the optimal temperature for its production by Penicillium crustosum suggests that the molecule is stable at ambient and refrigerated temperatures.[5] However, high temperatures are expected to accelerate degradation, a standard principle in chemical kinetics.

Effect of Light (Photostability)

Degradation Products of this compound

The degradation of this compound can occur through biological transformation (metabolism) and abiotic chemical reactions.

Biotransformation (Metabolic) Products

In vivo and in vitro studies have identified several phase I metabolites of this compound, primarily formed through oxidation and hydration reactions in the liver. These metabolites are generally more hydrophilic than the parent compound.[1][4][8]

| Metabolite Type | Specific Metabolites (Tentative) | Method of Identification | Reference |

| Mono-oxygenated Products | Five isomers of monohydroxylated this compound | LC-HRMS | [1][4] |

| Di-oxygenated Products | Three isomers of dihydroxylated this compound | LC-HRMS | [1][4] |

| Hydrated Products | A hydrated form of this compound | LC-HRMS | [1][4] |

Abiotic Degradation Products

As mentioned, acidic conditions can lead to the formation of other tremorgenic mycotoxins.

| Degradation Condition | Degradation Products | Reference |

| Acidic (pH 2-4) | Thomitrem A, Thomitrem E |

Experimental Protocols

Detailed, validated stability-indicating methods for this compound are not extensively published. However, based on its chemical nature and analytical techniques used in related studies, the following protocols can be proposed as a starting point for researchers.

General Forced Degradation Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.

-

Thermal Degradation: Store a solid sample of this compound in a temperature-controlled oven (e.g., 80 °C) for a defined period. Dissolve the sample in a suitable solvent for analysis.

-

Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.

Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see section 5.2).

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its degradation products.

Instrumentation:

-

HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape.

Gradient Program (Example):

-